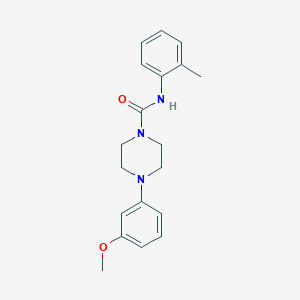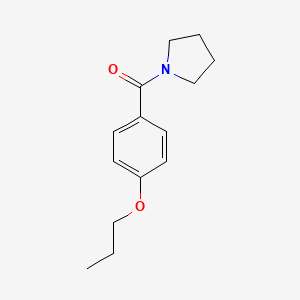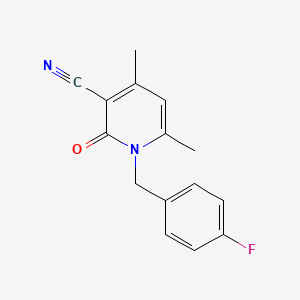![molecular formula C19H29N3O4S B4414483 1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4414483.png)
1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine
Vue d'ensemble
Description
1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine, also known as EPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine is not fully understood. However, it has been shown to modulate several signaling pathways involved in inflammation, cancer, and fibrosis. This compound has been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer. In addition, this compound has been shown to inhibit the TGF-β/Smad pathway, which is a key pathway involved in fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to prevent fibrosis by inhibiting the activation of fibroblasts and reducing the production of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine has several advantages for lab experiments. It is a highly stable compound and can be easily synthesized in large quantities. It has also been extensively studied in animal models, which provides a strong foundation for further research. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanisms of action are not fully understood. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine. First, further studies are needed to fully understand the mechanisms of action of this compound. Second, more studies are needed to determine the safety and efficacy of this compound in human clinical trials. Third, this compound could be further optimized to improve its therapeutic potential. Fourth, this compound could be studied in combination with other compounds to enhance its therapeutic effects. Finally, this compound could be studied in other disease models to explore its potential therapeutic applications beyond inflammation, cancer, and fibrosis.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its mechanisms of action are not fully understood, but it has been shown to modulate several signaling pathways involved in inflammation, cancer, and fibrosis. This compound has several advantages for lab experiments, but more studies are needed to determine its safety and efficacy in human clinical trials. There are several future directions for research on this compound, including further studies on its mechanisms of action, safety and efficacy in human clinical trials, optimization for therapeutic potential, combination with other compounds, and exploration of potential therapeutic applications beyond inflammation, cancer, and fibrosis.
Applications De Recherche Scientifique
1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been studied in various animal models of diseases such as rheumatoid arthritis, cancer, and liver fibrosis. In these studies, this compound has been shown to reduce inflammation, inhibit tumor growth, and prevent fibrosis.
Propriétés
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-3-20-10-12-21(13-11-20)19(23)15-26-18-7-6-17(14-16(18)2)27(24,25)22-8-4-5-9-22/h6-7,14H,3-5,8-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTVGDRBNUYESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4414409.png)
![N-(3-chloro-4,5-diethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414413.png)
![N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414421.png)
![N-[4-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B4414428.png)
![1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4414440.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4414444.png)
![5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide](/img/structure/B4414448.png)
![9-(3,4-difluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4414455.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4414457.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]pentanamide](/img/structure/B4414502.png)
